3-Bromo-2-fluoro-6-nitrobenzyl bromide

Catalog No.
S13358955
CAS No.
M.F
C7H4Br2FNO2
M. Wt
312.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-fluoro-6-nitrobenzyl bromide

Product Name

3-Bromo-2-fluoro-6-nitrobenzyl bromide

IUPAC Name

1-bromo-3-(bromomethyl)-2-fluoro-4-nitrobenzene

Molecular Formula

C7H4Br2FNO2

Molecular Weight

312.92 g/mol

InChI

InChI=1S/C7H4Br2FNO2/c8-3-4-6(11(12)13)2-1-5(9)7(4)10/h1-2H,3H2

InChI Key

OUKZOARDDXDSCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])CBr)F)Br

3-Bromo-2-fluoro-6-nitrobenzyl bromide is an organic compound classified as a halogenated aromatic compound. Its molecular formula is C7H4Br2FNO2C_7H_4Br_2FNO_2, and it features a benzene ring substituted with a bromine atom, a fluorine atom, and a nitro group. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in organic synthesis.

The synthesis of 3-bromo-2-fluoro-6-nitrobenzyl bromide can be approached through several methods:

  • Direct Halogenation: Starting from 2-fluoro-6-nitrobenzyl alcohol or similar compounds, bromination can be performed using bromine or N-bromosuccinimide in an appropriate solvent.
  • Nitration followed by Bromination: A precursor compound can be nitrated at the meta position followed by bromination to introduce the desired substituents.
  • Ultrasonic-Assisted Synthesis: Recent advancements suggest using ultrasonic waves to enhance reaction rates and yields during the synthesis of halogenated benzyl compounds .

3-Bromo-2-fluoro-6-nitrobenzyl bromide has potential applications in:

  • Pharmaceutical Industry: As an intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemistry: It may serve as a precursor for developing pesticides or herbicides.
  • Material Science: Utilized in the synthesis of polymers or other materials with specific properties.

Interaction studies involving 3-bromo-2-fluoro-6-nitrobenzyl bromide could focus on its reactivity with various biological molecules. These studies may include:

  • Binding Affinity Assessments: Evaluating how well this compound interacts with specific enzymes or receptors.
  • Metabolic Stability Studies: Understanding how this compound is metabolized in biological systems, which could provide insights into its pharmacokinetics and potential toxicity.

Several compounds share structural similarities with 3-bromo-2-fluoro-6-nitrobenzyl bromide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Bromo-2-fluoro-5-nitrotolueneC7H4BrFNO2C_7H_4BrFNO_2Substituted at different positions on the benzene ring
4-Bromo-2-fluoro-5-nitrobenzaldehydeC7H4BrFNO3C_7H_4BrFNO_3Contains an aldehyde functional group
4-Bromo-2-fluoro-3-nitrobenzaldehydeC7H4BrFNO3C_7H_4BrFNO_3Different nitro positioning
2-Bromo-6-fluoro-3-nitrobenzaldehydeC7H4BrFNO3C_7H_4BrFNO_3Variation in the position of bromo and nitro groups

These compounds are unique due to their specific substitution patterns, which can significantly affect their chemical reactivity and biological activity. The presence of different functional groups and their positions on the benzene ring contribute to their distinct properties and applications in various fields.

Nitroaromatic benzyl bromides represent a specialized subclass of nitroaromatic compounds, which have played a pivotal role in industrial and synthetic chemistry since the late 19th century. The integration of nitro (-NO₂) and bromine (-Br) groups onto aromatic frameworks emerged as a strategy to enhance molecular stability and reactivity for diverse applications. Early synthetic methods relied on electrophilic aromatic substitution, where nitration of benzene derivatives using mixed acids (H₂SO₄/HNO₃) produced nitro intermediates, followed by bromination via Lewis acid catalysts. For instance, the Wolffenstein-Böters reaction enabled the synthesis of trinitrobenzene derivatives, while Zinke nitration facilitated selective bromine-to-nitro substitutions in phenolic substrates.

The development of o-nitrobenzyl bromide derivatives, such as 3-bromo-2-fluoro-6-nitrobenzyl bromide, arose from advancements in regioselective bromination techniques. Patents from the early 21st century describe the use of sodium hypochlorite (NaClO) and hydrobromic acid (HBr) as brominating agents, enabling efficient conversion of nitrobenzyl precursors to brominated analogs under controlled temperatures (75–78°C). These methods emphasized solvent selection (e.g., dichloroethane, carbon tetrachloride) and initiators like azodiisobutyronitrile (AIBN) to optimize radical-mediated bromination. Such innovations addressed challenges in achieving meta- and para-substitution patterns critical for pharmaceutical and agrochemical intermediates.

Significance in Modern Organic Synthesis

In contemporary organic chemistry, 3-bromo-2-fluoro-6-nitrobenzyl bromide serves as a multifunctional building block due to its unique electronic and steric properties. The fluorine atom at the 2-position enhances electrophilicity at the benzylic carbon, facilitating nucleophilic displacements, while the nitro group at the 6-position stabilizes transition states in aromatic substitution reactions. This compound has been instrumental in:

  • Catalytic Reductive Coupling: Carbene-catalyzed processes leverage the bromine substituent to generate nitrobenzyl radical intermediates (e.g., B2 in Scheme 1), which participate in reductive couplings with ketones or aldehydes. These reactions proceed via single-electron-transfer (SET) mechanisms, enabling the construction of C–C bonds under mild conditions.
  • Pharmaceutical Intermediate Synthesis: The compound is a precursor to pyraclostrobin derivatives, a class of agrochemicals. For example, bromine displacement at the benzylic position allows conjugation with heterocyclic amines, forming intermediates like 2-[(N-4-rubigan)-3-pyrazolyloxy]nitrobenzene.
  • Fluorinated Scaffold Development: The fluorine atom’s electronegativity modulates the aromatic ring’s electron density, enabling selective functionalization at the 3- and 6-positions. This is critical for synthesizing fluorinated analogs of bioactive molecules.

The table below summarizes key reaction pathways involving 3-bromo-2-fluoro-6-nitrobenzyl bromide:

Reaction TypeConditionsApplicationReference
Radical CouplingNHC catalyst, CH₃OH, 25°CC–C bond formation with ketones
Nucleophilic SubstitutionNaSH, DMF, 60°CThioether synthesis
Suzuki–Miyaura CouplingPd(PPh₃)₄, K₂CO₃, dioxane, 80°CBiaryl compound construction

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Exact Mass

312.85723 g/mol

Monoisotopic Mass

310.85928 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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